molecular formula C18H21N5 B5822078 5-{[(E)-azepan-1-ylmethylidene]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile

5-{[(E)-azepan-1-ylmethylidene]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B5822078
M. Wt: 307.4 g/mol
InChI Key: NRIDBKMYRRMJJH-XSFVSMFZSA-N
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Description

5-{[(E)-azepan-1-ylmethylidene]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties

Chemical Reactions Analysis

5-{[(E)-azepan-1-ylmethylidene]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

5-{[(E)-azepan-1-ylmethylidene]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{[(E)-azepan-1-ylmethylidene]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit protein-transporting monoamines, such as dopamine, noradrenaline, and serotonin, in the synaptic gap . This inhibition leads to a sympathomimetic syndrome, which is characterized by increased levels of these neurotransmitters in the brain .

Comparison with Similar Compounds

5-{[(E)-azepan-1-ylmethylidene]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

5-[(E)-azepan-1-ylmethylideneamino]-1-(4-methylphenyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-15-6-8-17(9-7-15)23-18(16(12-19)13-21-23)20-14-22-10-4-2-3-5-11-22/h6-9,13-14H,2-5,10-11H2,1H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIDBKMYRRMJJH-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N=CN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)/N=C/N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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